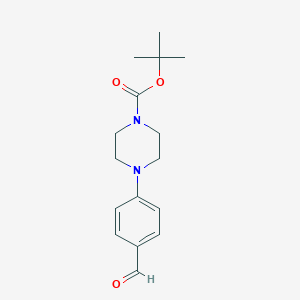

1-Boc-4-(4-formylphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHORERZDMJTBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383729 | |

| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197638-83-8 | |

| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine: Properties, Synthesis, and Applications

This compound, also known by its IUPAC name tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its structure is characterized by a piperazine ring substituted with a formyl-bearing phenyl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other. This arrangement provides two distinct, orthogonally reactive sites, making it an invaluable scaffold for creating diverse molecular libraries and developing targeted therapeutic agents.[3]

The piperazine moiety is a prevalent heterocycle in many FDA-approved drugs, prized for its ability to improve pharmacokinetic properties and to correctly orient pharmacophoric groups for optimal target interaction.[3] The presence of the aldehyde functional group offers a versatile handle for a wide array of chemical transformations, while the Boc group ensures the stability of the second piperazine nitrogen, which can be deprotected under specific conditions for subsequent functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is typically a light yellow to yellow solid at room temperature.[4] Its key properties are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference(s) |

| CAS Number | 197638-83-8 | [4][5][6] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [4][5][6] |

| Molecular Weight | 290.36 g/mol | [4][5][6] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 118-121 °C | [4][7] |

| Boiling Point | 441.4 ± 40.0 °C (Predicted) | [4] |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | [1] |

| Synonyms | 4-(N-Boc-piperazin-1-yl)benzaldehyde, 4-(4-tert-Butoxycarbonyl)piperazinebenzaldehyde | [4][6] |

| Storage | Room temperature, sealed in dry, dark place | [4] |

Synthesis: A Robust Protocol

The most common synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and scalable, making it suitable for both laboratory and industrial production.

Expertise & Causality in Synthesis

The chosen pathway leverages the reactivity of an electron-deficient aromatic ring. The fluorine atom in 4-fluorobenzaldehyde is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the adjacent formyl group. 1-Boc-piperazine serves as the nucleophile, with its unprotected nitrogen attacking the carbon bearing the fluorine atom.[8] Potassium carbonate is used as a mild base to neutralize the HF generated in situ, driving the reaction to completion. N-Methyl-2-pyrrolidinone (NMP) is an ideal solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for activating the aromatic ring, and its ability to dissolve the reactants.[7]

Experimental Protocol

The following procedure is adapted from established methods.[7]

-

Reaction Setup: To a solution of N-methyl-2-pyrrolidinone (NMP, 30 mL) in a suitable reaction vessel, add 4-fluorobenzaldehyde (3.9 g, 31 mmol) and 1-Boc-piperazine (6.3 g, 34 mmol).

-

Addition of Base: Under a nitrogen atmosphere, add anhydrous potassium carbonate (8.5 g, 62 mmol). The nitrogen atmosphere is crucial to prevent oxidation of the aldehyde.

-

Heating: Stir the reaction mixture and heat to 135 °C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, allow the mixture to cool slightly and slowly pour it into ice water (100 mL). This step quenches the reaction and precipitates the product, which has low solubility in water.

-

Purification: A yellow solid will precipitate. Collect the solid by filtration, wash it thoroughly with cold water (3 x 20 mL) to remove residual NMP and salts, and dry it under vacuum. This process typically yields this compound as a yellow solid (yield: ~72%).[7]

Synthesis Workflow Diagram

Caption: Nucleophilic aromatic substitution for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its dual reactivity, allowing for sequential or parallel modifications at two distinct points of the molecule.

Reactions at the Formyl Group

The aldehyde is a versatile functional group that can undergo numerous transformations:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, elongating the molecule.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.

-

Oxidation: Oxidation to a carboxylic acid using agents like potassium permanganate or Jones reagent, which can then be used for amide coupling.

-

Grignard/Organolithium Addition: Formation of secondary alcohols, introducing new chiral centers.

Reactions at the Piperazine Moiety

The Boc-protected nitrogen is stable to many reaction conditions used to modify the formyl group. Its utility comes from its controlled removal.

-

Boc Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine of the piperazine ring. This deprotection is clean and typically high-yielding.

-

N-Functionalization: The newly exposed secondary amine is nucleophilic and can be functionalized through:

Strategic Application in Drug Discovery

Caption: Dual reactivity pathways of the title compound in molecular synthesis.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

-

Toxicity: The compound is toxic if swallowed and may cause an allergic skin reaction.[4][9] It is also reported to cause skin and serious eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

-

Handling: Avoid contact with skin and eyes.[10] After handling, wash hands and any exposed skin thoroughly.[12] Do not eat, drink, or smoke in the laboratory.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][12]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move the person to fresh air.[12] If swallowed, rinse mouth with water (do not induce vomiting) and call a poison control center or doctor immediately.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the principles of modern synthetic strategy. Its dual functionality, combined with the stability of the Boc protecting group, provides chemists with a reliable and versatile platform for building molecular complexity. The ability to selectively manipulate either the aldehyde or the piperazine nitrogen opens up countless possibilities for creating novel compounds, particularly in the field of drug discovery where structural diversity is paramount for identifying new therapeutic leads. Understanding its properties, synthesis, and reactivity is essential for any scientist looking to leverage this powerful building block in their research.

References

- 1. cas 197638-83-8|| where to buy this compound [chemenu.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 197638-83-8 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 197638-83-8 [chemicalbook.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.ca [fishersci.ca]

1-Boc-4-(4-formylphenyl)piperazine CAS number 197638-83-8

An In-depth Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine (CAS 197638-83-8): A Cornerstone Building Block in Modern Drug Discovery

Introduction

This compound, identified by CAS number 197638-83-8, is a bifunctional heterocyclic compound of significant interest to researchers, scientists, and drug development professionals.[1] Its structure uniquely combines a phenylacetaldehyde moiety with a piperazine ring, where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This strategic design renders it an exceptionally versatile building block in medicinal chemistry and organic synthesis.

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs across various therapeutic areas.[2] Its presence can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability, due to the two basic nitrogen atoms.[3][4] The Boc protecting group on one nitrogen allows for regioselective reactions, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations, most notably the construction of carbon-nitrogen bonds. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of this pivotal chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in a laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 197638-83-8 | [1][5] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][6] |

| Molecular Weight | 290.36 g/mol | [1][5][6] |

| Appearance | Solid (typically yellow) | [7][8] |

| Melting Point | 118-121 °C | [8][9] |

| Boiling Point | ~441.4 °C at 760 mmHg | [9][10] |

| Purity | Typically ≥97% | [6][11] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions, often under an inert atmosphere (e.g., Argon). | [7][10][11] |

| Synonyms | tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate, 4-(N-Boc-piperazin-1-yl)benzaldehyde | [1][6] |

Safety and Handling

This compound is classified as hazardous and requires careful handling.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [7] |

| Pictogram | GHS06 (Skull and crossbones) | [7] |

| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. | [7][12] |

| Precautionary Codes | P261, P264, P270, P280, P301+P310, P302+P352 | [7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator. |

Synthesis and Purification

The most common synthesis of this compound involves a nucleophilic aromatic substitution reaction between N-Boc-piperazine and an activated benzaldehyde derivative.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds by displacing a good leaving group, typically a halide like fluorine, from the para position of benzaldehyde with the secondary amine of N-Boc-piperazine. The reaction is driven by heat and facilitated by a base to neutralize the hydrogen halide formed in situ.

References

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. This compound | 197638-83-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 197638-83-8 [sigmaaldrich.com]

- 8. This compound | 197638-83-8 [chemicalbook.com]

- 9. 4-(4-Formylphenyl)piperazine-1-carboxylic acid tert-butyl ester | 197638-83-8 [sigmaaldrich.com]

- 10. cas 197638-83-8|| where to buy this compound [chemenu.com]

- 11. calpaclab.com [calpaclab.com]

- 12. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(4-formylphenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-Boc-4-(4-formylphenyl)piperazine, a key intermediate in contemporary drug discovery. The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, and the title compound serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules.[1] This document delves into the two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. A thorough analysis of the reaction mechanisms, experimental protocols, and a comparative assessment of the two approaches is presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for efficient and informed synthesis.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a multitude of approved pharmaceutical agents, lauded for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1] The specific substitution pattern of this compound, featuring a protected secondary amine (Boc group) and a reactive formyl group, renders it an exceptionally valuable intermediate. The Boc protecting group allows for selective functionalization of the second nitrogen atom, while the aldehyde can be readily transformed into a variety of functional groups through reactions such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This synthetic versatility has cemented its role in the development of novel therapeutics targeting a range of diseases.

Synthetic Strategies: A Comparative Analysis

The formation of the C-N bond between the phenyl ring and the piperazine nitrogen is the cornerstone of the synthesis of this compound. Two powerful and widely adopted methodologies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these two routes is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for the formation of aryl-nitrogen bonds. This reaction is contingent on the presence of a potent electron-withdrawing group (EWG) positioned ortho or para to a good leaving group on the aromatic ring. In the context of synthesizing this compound, the formyl group (-CHO) serves as a moderate EWG, activating the para-position for nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, in this case, the secondary amine of 1-Boc-piperazine, on the carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.

-

Elimination of the Leaving Group: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

Caption: SNAr Reaction Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[2][3] This reaction enables the coupling of amines with aryl halides or triflates and is often the method of choice when the aromatic ring is not sufficiently activated for SNAr.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (1-Boc-piperazine) coordinates to the Pd(II) center, and in the presence of a base, is deprotonated to form a palladium amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylpiperazine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: Buchwald-Hartwig Catalytic Cycle.

Comparative Assessment of Synthetic Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Material | Activated aryl halide (e.g., 4-fluorobenzaldehyde) | Aryl halide or triflate (e.g., 4-bromobenzaldehyde) |

| Catalyst | Typically uncatalyzed | Palladium catalyst with a phosphine ligand |

| Reagents | Base (e.g., K₂CO₃) | Base (e.g., NaOt-Bu, Cs₂CO₃) |

| Reaction Conditions | Often requires high temperatures (e.g., 135 °C) | Generally milder temperatures (e.g., 80-110 °C) |

| Substrate Scope | Limited to activated aryl systems | Broad scope, including electron-rich and -neutral systems |

| Cost | Generally lower cost (no catalyst) | Higher cost due to palladium catalyst and ligand |

| Yield | Moderate to good (e.g., ~72%) | Good to excellent (often >90%) |

| Work-up | Simple precipitation and filtration | Requires removal of catalyst residues |

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a procedure utilizing p-fluorobenzaldehyde and N-Boc-piperazine.

Materials:

-

p-Fluorobenzaldehyde

-

N-Boc-piperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidinone (NMP)

-

Ice water

-

Cold water

Procedure:

-

To a solution of N-methyl-2-pyrrolidinone (NMP, 30 mL) containing p-fluorobenzaldehyde (3.9 g, 31 mmol) and N-Boc-piperazine (6.3 g, 34 mmol) under a nitrogen atmosphere, add anhydrous potassium carbonate (8.5 g, 62 mmol).

-

Heat the reaction mixture to 135 °C and stir for 12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and slowly pour it into ice water (100 mL), which will cause a yellow solid to precipitate.

-

Collect the precipitate by filtration.

-

Wash the solid three times with cold water (20 mL each wash).

-

Dry the product under vacuum to yield this compound as a yellow solid. (Expected yield: ~6.4 g, 72%).

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure that can be adapted for the coupling of 4-bromobenzaldehyde with 1-Boc-piperazine.[4][5]

Materials:

-

4-Bromobenzaldehyde

-

1-Boc-piperazine

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

-

A suitable phosphine ligand (e.g., BINAP, XantPhos, or RuPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Ethyl acetate

-

Water and brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried Schlenk tube, combine the 4-bromobenzaldehyde (1.0 equiv), 1-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-5 mol%) in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound. (Expected yield: >90% based on similar transformations).

Conclusion

The synthesis of this compound can be effectively achieved through both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The SNAr approach offers a cost-effective, catalyst-free method, albeit with potentially lower yields and harsher reaction conditions. Conversely, the Buchwald-Hartwig amination provides a more versatile and often higher-yielding route, tolerant of a wider range of substrates, though at a higher cost due to the requirement of a palladium catalyst and a specialized ligand. The selection of the optimal synthetic route will depend on project-specific considerations, including cost, scale, and the electronic nature of the available aryl halide. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this pivotal building block for drug discovery and development.

References

A Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Boc-4-(4-formylphenyl)piperazine, a key building block in modern medicinal chemistry. We will explore its fundamental molecular properties, detailed synthetic methodologies with a focus on the underlying chemical principles, comprehensive characterization techniques, and its strategic application in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, offering both validated protocols and expert insights into the utility of this versatile intermediate.

Core Molecular Attributes

This compound, also known by its IUPAC name tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, is a bifunctional organic molecule that has gained prominence as a versatile scaffold in the synthesis of complex pharmaceutical agents.[1]

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and mass.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [1] |

| Molecular Weight | 290.36 g/mol | [1] |

| CAS Number | 197638-83-8 |

Structural Features

The molecule's utility is derived from its distinct structural components:

-

A Phenyl-Piperazine Core: This motif is a common pharmacophore in centrally active agents, contributing to favorable interactions with a variety of biological targets.[2]

-

A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens provides thermal and chemical stability, preventing unwanted side reactions. It can be readily removed under acidic conditions to allow for further functionalization.

-

A Benzaldehyde Moiety: The aldehyde group is a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

References

A Senior Application Scientist's Guide to 1-Boc-4-(4-formylphenyl)piperazine: Sourcing, Synthesis, and Application in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route and the structural diversity of a compound library are paramount. Intermediates that offer both robust reactivity and a "privileged" scaffold are invaluable assets in the drug discovery pipeline. 1-Boc-4-(4-formylphenyl)piperazine (CAS No. 197638-83-8) has emerged as such a cornerstone. This guide provides an in-depth technical overview of its commercial availability, quality control, synthesis, and strategic applications, grounded in field-proven insights for the discerning researcher.

The molecule's architecture is its key strength: a piperazine ring, a frequent motif in centrally active and anti-infective agents, is rendered stable and selectively reactive by a tert-butoxycarbonyl (Boc) protecting group on one nitrogen.[1][2] The opposing nitrogen is attached to a phenyl ring bearing a formyl (aldehyde) group—a versatile handle for a myriad of chemical transformations. This bifunctional nature allows for precise, stepwise elaboration into complex target molecules, making it a highly sought-after intermediate in the synthesis of novel therapeutic candidates.[3][4]

Part 1: Commercial Sourcing and Quality Assessment

The reliable commercial availability of this compound is crucial for seamless research and development workflows. It is readily available from numerous chemical suppliers, typically intended for research and development purposes only, not for direct medical or consumer use.[5][6]

Representative Commercial Suppliers & Purity Grades

Sourcing this intermediate requires careful consideration of purity, which directly impacts the outcome of subsequent synthetic steps. Most suppliers offer several grades, with pricing contingent on purity and quantity.

| Supplier Category | Representative Companies | Typical Purity Levels | Common Packaging |

| Major Chemical Catalogs | Thermo Scientific Chemicals, Sigma-Aldrich | ≥97% | 1 g, 5 g, 25 g |

| Specialty Building Block Suppliers | BLDpharm, VSNCHEM, Chemenu | 95% to 99%+ | Gram to Kilogram scale |

| Bulk & Custom Synthesis | Dideu Industries Group, Career Henan Chemical Co. | 95-99% (Bulk) | Kilogram quantities |

Note: This table is illustrative. Researchers should always verify current stock and obtain lot-specific data from their chosen vendor.

Physicochemical & Quality Control Parameters

A thorough understanding of the compound's properties is fundamental. All reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing.

| Property | Value | Source |

| CAS Number | 197638-83-8 | [7][8] |

| Molecular Formula | C16H22N2O3 | [5][9] |

| Molecular Weight | 290.36 g/mol | [5][10] |

| Melting Point | 118-121 °C (lit.) | [7] |

| Boiling Point | 441.4°C at 760 mmHg (Predicted) | [10] |

| Appearance | Yellow to off-white solid | [7] |

| Storage Conditions | 2-8°C, Inert atmosphere | [10] |

Essential Analytical Validation

While a supplier's CoA is a critical starting point, independent verification or at least a thorough review is a hallmark of rigorous science. The primary techniques for validating the identity and purity of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton, the piperazine ring protons, and the highly shielded tert-butyl protons of the Boc group.[11][12]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining purity. A well-developed method can separate the main compound from starting materials, by-products, and other impurities, allowing for precise quantification (e.g., ≥97% purity).[13]

-

Mass Spectrometry (MS) : MS confirms the molecular weight of the compound, providing further evidence of its identity.

Part 2: Synthesis, Reactivity, and Strategic Application

Understanding the synthesis of this intermediate provides insight into potential impurities and informs its application. The most common laboratory and industrial synthesis involves a nucleophilic aromatic substitution reaction.

Standard Synthesis Protocol: Nucleophilic Aromatic Substitution

This procedure details a robust method for preparing this compound from commercially available starting materials.

Reaction: p-fluorobenzaldehyde + N-Boc-piperazine → this compound

Protocol:

-

Setup: To a solution of N-methyl-2-pyrrolidinone (NMP) in a round-bottom flask under a nitrogen atmosphere, add p-fluorobenzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction.

-

Heating: Stir the reaction mixture and heat to 135 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.[7]

-

Workup: Upon completion, cool the reaction mixture and slowly pour it into ice water. A yellow solid will precipitate.[7]

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Workflow for the synthesis of this compound.

The Strategic Role in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate. The piperazine scaffold is a privileged structure, known to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets.[1][2]

The molecule's two key reactive sites can be addressed sequentially:

-

The Formyl Group: This aldehyde is a gateway for numerous C-C and C-N bond-forming reactions, including:

-

Reductive Amination: To introduce new amine substituents.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To build larger carbon skeletons.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

-

-

The Boc-Protected Amine: After modification of the formyl group, the Boc group can be cleanly removed under acidic conditions to reveal a secondary amine. This amine is then available for:

-

Amidation/Sulfonylation: To couple with carboxylic acids or sulfonyl chlorides.

-

Alkylation: To introduce alkyl substituents.

-

Arylation: To form further arylpiperazine derivatives.

-

This sequential reactivity allows chemists to build complex molecules with high precision, generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

Application Workflow Diagram

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 197638-83-8 [chemicalbook.com]

- 8. This compound | 197638-83-8 [chemicalbook.com]

- 9. This compound | VSNCHEM [vsnchem.com]

- 10. cas 197638-83-8|| where to buy this compound [chemenu.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

The Strategic Role of 1-Boc-4-(4-formylphenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its prevalence in drug molecules stems from a combination of favorable physicochemical properties and synthetic versatility. The nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[2][3] Furthermore, the piperazine ring's conformational flexibility allows it to act as a versatile linker, orienting pharmacophoric groups in the optimal geometry for target engagement.

This guide focuses on a particularly valuable derivative of this scaffold: 1-Boc-4-(4-formylphenyl)piperazine . This compound serves as a critical building block in the synthesis of a diverse array of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a reactive formyl (aldehyde) group on the phenyl ring provides a strategic handle for medicinal chemists to elaborate the molecule in a controlled, stepwise fashion. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in the discovery and development of novel therapeutics, with a focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in a synthetic workflow.

| Property | Value | Reference |

| CAS Number | 197638-83-8 | [4] |

| Molecular Formula | C16H22N2O3 | [5] |

| Molecular Weight | 290.36 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 118-121 °C | [4] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4] |

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-Boc-piperazine and an activated benzaldehyde derivative, such as 4-fluorobenzaldehyde. The Boc protecting group is crucial in this synthesis as it deactivates one of the piperazine nitrogens, preventing undesired side reactions and allowing for mono-arylation.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a common method for the synthesis of this compound.

Step 1: Reaction Setup

-

To a solution of N-methyl-2-pyrrolidinone (NMP) under a nitrogen atmosphere, add p-fluorobenzaldehyde and N-Boc-piperazine.

-

Add anhydrous potassium carbonate to the mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of a solid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[4]

Caption: Synthesis of this compound.

Key Reactions and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its formyl group, which can be readily transformed into a variety of functional groups, allowing for the introduction of diverse pharmacophoric elements. This section will detail the most common and impactful reactions of this building block in the context of drug discovery.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is arguably the most powerful and widely used reaction involving this compound. This reaction allows for the direct conversion of the aldehyde into a new secondary or tertiary amine by reaction with a primary or secondary amine, respectively, in the presence of a reducing agent. This transformation is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds.[6]

The choice of the amine component in the reductive amination is a key diversification point. By employing a wide range of amines, medicinal chemists can rapidly generate large libraries of compounds for screening against various biological targets.

This protocol provides a general procedure for the reductive amination of this compound with a primary amine.

Step 1: Imine Formation

-

Dissolve this compound and a slight excess of the desired primary amine in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine. The addition of a catalytic amount of acetic acid can accelerate this step.

Step 2: Reduction

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. STAB is often preferred due to its selectivity and tolerance of a wide range of functional groups.[6]

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 197638-83-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

reactivity of the formyl group in 1-Boc-4-(4-formylphenyl)piperazine

An In-depth Technical Guide to the Reactivity of the Formyl Group in 1-Boc-4-(4-formylphenyl)piperazine

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] Its utility stems from the versatile reactivity of the aromatic aldehyde (formyl group), which serves as a chemical handle for a multitude of synthetic transformations. The piperazine moiety is a "privileged scaffold," frequently incorporated into drug candidates to modulate physicochemical properties like solubility and basicity, thereby enhancing pharmacokinetic profiles.[2][3] This guide provides an in-depth exploration of the formyl group's reactivity on this specific scaffold, offering field-proven insights, detailed experimental protocols, and mechanistic rationale for key synthetic operations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Molecular Overview and Strategic Importance

This compound, with a molecular weight of 290.36 g/mol , combines three critical structural motifs:

-

An Aromatic Aldehyde: The formyl group is an electrophilic center, susceptible to nucleophilic attack, and is a precursor for numerous functional groups.

-

A Piperazine Ring: A common heterocycle in blockbuster drugs, valued for its ability to engage in biological interactions and improve drug-like properties.[3][4]

-

A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of one piperazine nitrogen, preventing side reactions and directing transformations to the desired site. It can be removed under acidic conditions, revealing a secondary amine for further derivatization.

The strategic placement of the formyl group para to the piperazine ring allows for electronic communication between the two moieties, influencing the aldehyde's reactivity. This structure serves as a versatile intermediate for constructing compound libraries aimed at a wide array of biological targets.[5]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 197638-83-8 | [6][7] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [7] |

| Molecular Weight | 290.36 g/mol | [7][8] |

| Melting Point | 86-90 °C (lit.) | [9] |

| Boiling Point | 441.4°C at 760 mmHg | [8] |

| Appearance | Yellow to white solid | [6] |

| Storage | 2-8°C, Inert atmosphere | [8] |

Key Transformations of the Formyl Group

The formyl group is a gateway to diverse chemical transformations. This section details the most critical reactions, providing both mechanistic understanding and practical, validated protocols.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably the most powerful and widely used reaction for this scaffold in drug discovery. It allows for the coupling of the aldehyde with a primary or secondary amine to form a new amine linkage, expanding the molecular framework significantly. The reaction proceeds in two main stages: the formation of a Schiff base (imine) or enamine, followed by its reduction.

Causality & Mechanistic Insight

The choice of reducing agent is critical for a successful one-pot reaction. Traditional, potent reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before imine formation is complete. Therefore, milder, acid-stable hydrides are preferred.

-

Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the reagent of choice for most applications. It is mild enough not to reduce the aldehyde rapidly but is highly effective at reducing the protonated iminium ion intermediate. This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together. The reaction does not require strict pH control and tolerates a wide range of functional groups.[10]

-

Sodium Cyanoborohydride (NaBH₃CN): Another common choice, but it is highly toxic (releases HCN gas at acidic pH) and often requires careful pH monitoring (pH 5-6) to ensure efficient iminium ion formation and reduction.

Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol describes a general procedure for coupling this compound with a representative primary amine.

-

Reagent Preparation: To a solution of this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add 3-4 drops of glacial acetic acid to catalyze imine formation.

-

Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for sufficient imine formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Initial effervescence may occur.

-

Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Workflow Diagram: Reductive Amination

Caption: One-pot reductive amination workflow.

The Wittig Reaction: Olefination for C=C Bonds

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[11][12] This transformation is invaluable for converting the formyl group into a vinyl linkage, enabling access to stilbene-like structures and other conjugated systems.

Causality & Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[11][13]

The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide:

-

Non-stabilized Ylides (R = alkyl): These are highly reactive and typically lead to the Z-alkene under kinetic control in salt-free conditions.[14]

-

Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂Et): These are less reactive, allowing the intermediate steps to equilibrate, which favors the formation of the more thermodynamically stable E-alkene.[11]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes the formation of an E-alkene using a commercially available stabilized ylide.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF).

-

Ylide Addition: Add the stabilized phosphonium ylide, such as (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq.), to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction with stabilized ylides may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide as a byproduct is a good indicator of reaction progress.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude residue will contain the product and triphenylphosphine oxide. Purify by silica gel column chromatography. The less polar alkene product will typically elute before the highly polar triphenylphosphine oxide.

Mechanism Diagram: Wittig Reaction

Caption: The core mechanism of the Wittig reaction.

Aldol and Claisen-Schmidt Condensations

The aldol condensation is a fundamental C-C bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound.[15] Since this compound is a non-enolizable aromatic aldehyde, it is an ideal electrophile for crossed-aldol reactions, specifically the Claisen-Schmidt condensation , where it reacts with an enolizable ketone or aldehyde.[15]

Causality & Mechanistic Insight

The reaction is typically base-catalyzed. A base (e.g., NaOH, KOH) deprotonates the α-carbon of the enolizable partner (e.g., acetone, acetophenone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the formyl group on the piperazine scaffold. The resulting β-hydroxy ketone (aldol adduct) can often be readily dehydrated under the reaction conditions to yield a stable α,β-unsaturated carbonyl compound (a chalcone-like structure), which is driven by the formation of an extended conjugated system.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol details the reaction with acetophenone to form a chalcone derivative.

-

Reagent Preparation: In a flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq.) to the stirred mixture. The solution may become colored.

-

Reaction: Stir the reaction vigorously at room temperature for 4-6 hours. A precipitate of the product may form during this time.

-

Monitoring: Monitor the disappearance of the aldehyde by TLC.

-

Work-up: Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to neutralize the excess base.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: The product is often pure enough after filtration, but it can be further purified by recrystallization from a suitable solvent like ethanol.

Oxidation and Reduction of the Formyl Group

Simple, reliable transformations can convert the formyl group into a carboxylic acid or a primary alcohol, providing alternative points for molecular elaboration.

Oxidation to a Carboxylic Acid

Standard strong oxidants (e.g., KMnO₄, CrO₃) can be too harsh and may affect the piperazine ring. The Pinnick oxidation is an excellent choice for its mildness and high functional group tolerance.

-

Mechanism & Rationale: Sodium chlorite (NaClO₂) is the oxidant, but it requires an acid to form the active chlorous acid (HClO₂). A chlorine scavenger, such as 2-methyl-2-butene, is added to prevent the formation of reactive HOCl, which can cause unwanted side reactions.

-

Protocol: Dissolve the aldehyde (1.0 eq.) in a mixture of t-butanol and water. Add 2-methyl-2-butene (4.0 eq.). To this solution, add a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) in water dropwise. Stir at room temperature until complete. The resulting carboxylic acid can be isolated by extraction after acidification.

Reduction to a Benzyl Alcohol

Reduction of the aldehyde to the corresponding primary alcohol is straightforward and can be achieved with high selectivity using sodium borohydride (NaBH₄).

-

Mechanism & Rationale: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like esters or the Boc group. The reaction is typically fast and clean.

-

Protocol: Dissolve the aldehyde (1.0 eq.) in a protic solvent like methanol or ethanol. Cool the solution in an ice bath. Add NaBH₄ (1.1 eq.) portion-wise. Stir for 1-2 hours. Quench with water, and extract the product with an organic solvent like ethyl acetate.

Summary of Transformations and Conditions

| Reaction | Reagents & Conditions | Product Type | Key Considerations |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCM/DCE | Substituted Benzylamine | Mild, one-pot, high functional group tolerance.[10] |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene (Stilbene analog) | Stereochemistry (E/Z) depends on ylide stability.[11][14] |

| Claisen-Schmidt | Ketone, NaOH/EtOH | α,β-Unsaturated Ketone | Base-catalyzed; dehydration often occurs spontaneously.[15] |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid | Mild conditions, prevents over-oxidation. |

| Reduction | NaBH₄, MeOH/EtOH | Benzyl Alcohol | Fast, selective, and high-yielding. |

Conclusion

This compound is a remarkably versatile synthetic intermediate. The formyl group provides a reliable entry point for a wide range of C-C and C-N bond-forming reactions that are fundamental to the assembly of complex molecules in drug discovery. A thorough understanding of the mechanisms and the rationale behind the choice of reagents for reductive amination, olefination, condensation, oxidation, and reduction reactions empowers scientists to strategically and efficiently leverage this building block to its full potential. The protocols and insights provided herein serve as a validated guide for the practical application of this chemistry in the research and development laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. This compound | 197638-83-8 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. cas 197638-83-8|| where to buy this compound [chemenu.com]

- 9. 1-Boc-4-(2-formylphenyl)piperazine 97 174855-57-3 [sigmaaldrich.com]

- 10. reddit.com [reddit.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. researchgate.net [researchgate.net]

The Stability and Selective Deprotection of the Boc Group on the Piperazine Ring: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, celebrated for its ability to enhance critical drug properties such as aqueous solubility and bioavailability. Its presence in a vast array of pharmaceuticals, from anticancer to antidepressant agents, underscores its importance. The synthesis of complex molecules incorporating this ring system, however, necessitates a nuanced approach to protecting group strategy to prevent undesired reactions, such as the formation of 1,4-disubstituted byproducts.

Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is a preeminent choice for piperazine chemistry. Its popularity stems from a robust stability profile across a wide range of chemical environments, coupled with its clean and facile removal under specific acidic conditions. This dual nature allows for the selective functionalization of one nitrogen atom while the other is masked, a critical step in modern drug development.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the stability of the N-Boc-piperazine moiety. We will move beyond simple deprotection protocols to dissect the causality behind its behavior under acidic, basic, reductive, and oxidative conditions. By synthesizing field-proven insights with mechanistic understanding, this document serves as a practical manual for designing robust and efficient synthetic routes.

Part 1: Foundational Principles of N-Boc-Piperazine Chemistry

Electronic and Steric Landscape

The chemical behavior of the Boc group is dictated by its carbamate structure. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity compared to the parent amine. This electronic effect is the primary reason for its protective function. Furthermore, the bulky tert-butyl group provides substantial steric hindrance, physically shielding the nitrogen atom from potential reactants. This combination of electronic deactivation and steric bulk renders the N-Boc-piperazine moiety stable to many common reagents.

The Imperative of Orthogonality

In multi-step synthesis, the concept of "orthogonality" is paramount. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under a distinct set of reaction conditions. The acid-labile nature of the Boc group places it in an orthogonal set with groups that are cleaved under different mechanisms, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group. This allows for a highly controlled, sequential unmasking and functionalization of different sites within a complex molecule.

Part 2: Acidic Lability: The Key to Boc Deprotection

The most defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. This lability is the cornerstone of its utility, providing a reliable method for its removal at a desired synthetic stage.

Mechanism of Acid-Catalyzed Cleavage

The deprotection mechanism proceeds through a well-understood pathway initiated by acid.

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.

-

Fragmentation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free piperazine amine.

-

Cation Fate: The generated tert-butyl cation can either be quenched by a nucleophile, deprotonate to form isobutylene gas, or polymerize.

Comparative Analysis of Acidic Reagents

The choice of acid is critical and depends on the substrate's sensitivity and the desired workup. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents.

| Reagent | Typical Conditions | Avg. Time | Advantages | Disadvantages |

| TFA | 20-50% in CH₂Cl₂ (DCM), RT | 1-2 h | High efficiency; volatile salts simplify workup. | Corrosive; can promote t-butylation side reactions. |

| HCl | 4M in Dioxane or MeOH, RT | 1-4 h | Often precipitates product as HCl salt, simplifying isolation. | Dioxane is a peroxide-forming solvent; may not be suitable for all substrates. |

| H₂SO₄ | Catalytic to stoichiometric, various solvents | Varies | Cost-effective for large-scale synthesis. | Strong, non-volatile acid can complicate workup. |

| H₃PO₄ | Stoichiometric, various solvents | Varies | Milder than H₂SO₄, offering different selectivity. | Slower reaction rates may be observed. |

Side Reaction: tert-Butylation and Mitigation with Scavengers

A significant side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This is particularly problematic for electron-rich aromatic rings or sulfur-containing functional groups. To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.

Common scavengers include:

-

Triisopropylsilane (TIS): Reduces the cation to isobutane.

-

Anisole or Thioanisole: Act as nucleophilic traps via Friedel-Crafts alkylation.

-

Water: Can trap the cation to form tert-butanol.

Experimental Protocols

-

Setup: Dissolve the N-Boc-piperazine derivative (1 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask. If sensitive functional groups are present, add a scavenger such as triisopropylsilane (1.1 eq.).

-

Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 25-50%.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The crude product is often obtained as a TFA salt.

-

Neutralization: To obtain the free base, dissolve the residue in water and basify to pH >10 with a base such as 1 M NaOH or saturated NaHCO₃ solution, then extract with an organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

-

Setup: Dissolve the N-Boc-piperazine substrate (1 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotected product will often precipitate from the solution as the hydrochloride salt.

-

Work-up: If a precipitate forms, collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the amine hydrochloride salt. Alternatively, the solvent can be removed under reduced pressure.

Part 3: Stability Under Non-Cleavage Conditions

The true synthetic utility of the Boc group lies in its resilience under conditions that transform other parts of the molecule.

Basic and Nucleophilic Conditions

The N-Boc-piperazine moiety is exceptionally stable under a wide range of basic and nucleophilic conditions. This includes:

-

Inorganic Bases: Stable to hydroxide bases (e.g., NaOH, LiOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃), which are commonly used in alkylation and acylation reactions on the unprotected piperazine nitrogen.

-

Organometallic Reagents: The Boc group is generally stable to Grignard reagents and organolithiums (e.g., n-BuLi, s-BuLi) at low temperatures. In fact, sec-BuLi can be used to deprotonate the α-carbon of the piperazine ring, enabling C-H functionalization while leaving the Boc group intact. This demonstrates the remarkable stability of the carbamate under strongly basic conditions.

Reductive Conditions

The Boc group's stability under most reductive conditions provides a crucial orthogonal strategy, particularly in relation to the Cbz group.

-

Catalytic Hydrogenation: The Boc group is completely stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C; H₂, PtO₂; Raney® Ni) that are routinely used to cleave benzyl (Bn) and Cbz protecting groups. This allows for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected piperazine.

-

Hydride Reagents: It is stable to mild hydride reagents like sodium borohydride (NaBH₄). While generally stable to stronger reagents like lithium aluminum hydride (LiAlH₄) at low temperatures, cleavage can sometimes occur under more forcing conditions (e.g., prolonged heating).

Oxidative Conditions

The Boc group itself is highly resistant to a wide range of oxidizing agents. However, the piperazine ring, particularly the unprotected secondary amine, can be susceptible to oxidation.

-

Common Oxidants: The Boc group is stable to common oxidation conditions used for alcohols, such as those involving chromium reagents (PCC, PDC) or DMSO (Swern, Moffatt).

-

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will typically leave the Boc group untouched but can oxidize the unprotected secondary amine of a mono-Boc-piperazine to an N-oxide.

Palladium-Catalyzed Cross-Coupling

In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are indispensable. The N-Boc-piperazine moiety is robust and highly compatible with the conditions of these reactions, which typically involve a palladium catalyst, a ligand, and a base. This stability allows for the construction of complex C-C and C-N bonds without premature deprotection.

Part 4: Alternative Deprotection: Thermal Cleavage

While acidolysis is the standard method, the Boc group can also be removed thermally. This method is less common due to the high temperatures required, which can be incompatible with sensitive substrates. However, thermolytic deprotection, often performed in a high-boiling solvent or under continuous flow conditions, can be advantageous when acidic reagents must be avoided. Temperatures greater than 100°C are typically required to induce decarboxylation.

Part 5: Strategic Decision Making in Synthesis

Choosing the correct reaction conditions to either preserve or cleave the Boc group on a piperazine ring is a critical decision in synthetic planning. The following workflow provides a guide for this decision-making process.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool for the synthetic chemist working with piperazine-containing molecules. Its predictable stability profile—robust under basic, reductive, and many oxidative conditions, yet cleanly labile to acid—provides a powerful framework for orthogonal synthetic strategies. A thorough understanding of the causality behind its stability and the mechanism of its cleavage is not merely academic; it is a practical necessity for troubleshooting reactions, preventing side-product formation, and designing efficient, high-yielding syntheses. By carefully selecting reagents and considering the potential for side reactions like t-butylation, researchers can confidently leverage the N-Boc-piperazine moiety to construct the next generation of complex, life-saving therapeutics.

The Strategic Design and Synthesis of Structural Analogs of 1-Boc-4-(4-formylphenyl)piperazine: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the design, synthesis, and evaluation of structural analogs of 1-Boc-4-(4-formylphenyl)piperazine. This key synthetic intermediate serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental choices and self-validating protocols.

Introduction: The Significance of the 1-Arylpiperazine Scaffold

The 1-arylpiperazine motif is a privileged structure in modern drug discovery, appearing in numerous approved drugs with a wide range of pharmacological activities.[1] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The piperazine ring, with its two nitrogen atoms, can significantly influence a molecule's polarity, solubility, and bioavailability.[2] The N-aryl linkage provides a rigid anchor for interaction with biological targets, while the second nitrogen atom offers a convenient point for chemical modification to modulate potency, selectivity, and pharmacokinetic profiles.

This compound is a particularly valuable building block. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the other.[3] The 4-formylphenyl group presents a reactive handle for a variety of chemical transformations, enabling the exploration of a diverse chemical space and the generation of extensive compound libraries for screening.

Rational Design of Structural Analogs

The design of structural analogs of this compound is guided by the principles of medicinal chemistry, aiming to systematically probe the structure-activity relationship (SAR) and optimize drug-like properties. The primary sites for modification are the phenyl ring, the formyl group, and the second piperazine nitrogen (after deprotection of the Boc group).

Phenyl Ring Modifications

Alterations to the phenyl ring can profoundly impact a compound's affinity and selectivity for its biological target. Modifications can include the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions. These changes can influence the electronic properties and steric profile of the molecule, affecting its binding interactions. For instance, in the context of 5-HT1A receptor ligands, substitutions at the ortho and meta positions of the phenyl ring have been shown to be critical for affinity and selectivity.[4]

Bioisosteric Replacement of the Formyl Group

The formyl group, an aldehyde, is a versatile functional group but can be prone to metabolic instability or unwanted reactivity. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to address these liabilities while retaining or improving biological activity.[5] The formyl group can be replaced with a variety of bioisosteres, such as:

-

Nitriles (-CN): Electronically similar to aldehydes and can act as hydrogen bond acceptors.

-

Carboxylic acids (-COOH) or esters (-COOR): Can introduce a negative charge or a different steric profile.

-

Amides (-CONH2, -CONHR): Can participate in different hydrogen bonding interactions.

-

Heterocycles (e.g., oxazole, thiazole): Can mimic the steric and electronic properties of the formyl group while offering improved metabolic stability.[6]

-

Alkynes (-C≡CH) or vinyl groups (-CH=CH2): Can serve as handles for further functionalization via cross-coupling reactions.

The choice of a bioisostere depends on the specific therapeutic target and the desired physicochemical properties.[7]

N-Substituent Diversity

Following the removal of the Boc protecting group, the secondary amine of the piperazine ring becomes available for a wide range of modifications. This position is often crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Common modifications include N-alkylation and N-acylation to introduce a variety of substituents, from simple alkyl chains to complex heterocyclic systems. Arylpiperazine derivatives are known to be important ligands for various receptors, including serotonin (5-HT) and dopamine (D2) receptors.[8][9]

Synthetic Methodologies and Protocols

The synthesis of structural analogs of this compound relies on a toolkit of robust and versatile chemical reactions. The following sections provide detailed protocols for key transformations.

Synthesis of the Core Scaffold: this compound

The core scaffold can be synthesized via a nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 4-fluorobenzaldehyde.

Protocol 1: Synthesis of this compound

-

Materials: 1-Boc-piperazine, 4-fluorobenzaldehyde, potassium carbonate, dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 1-Boc-piperazine (1.1 eq) in DMSO, add 4-fluorobenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.

-

Modification of the Piperazine Nitrogen

The first step in modifying the second piperazine nitrogen is the removal of the Boc protecting group, typically under acidic conditions.

Protocol 2: Boc Deprotection

-

Materials: this compound, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

-

Reductive amination is a powerful method for introducing a wide variety of substituents onto the piperazine nitrogen. This reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by reduction.

Protocol 3: Reductive Amination

-

Materials: 4-(Piperazin-1-yl)benzaldehyde (from Protocol 2), aldehyde or ketone, sodium triacetoxyborohydride (STAB), dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Procedure:

-

To a solution of 4-(piperazin-1-yl)benzaldehyde (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add STAB (1.5 eq) in portions.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Modification of the Phenyl Ring and Formyl Group

Cross-coupling reactions are indispensable tools for modifying the aryl halide precursors of this compound or for functionalizing analogs where the formyl group has been replaced by a halide.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This is particularly useful for introducing new aryl or vinyl substituents.

Protocol 4: Suzuki-Miyaura Coupling

-

Materials: 1-Boc-4-(4-bromophenyl)piperazine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), base (e.g., K2CO3 or Cs2CO3), solvent (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-